molecular formula C14H11BrO2 B2679921 4-(Benzyloxy)-2-bromobenzaldehyde CAS No. 227603-76-1

4-(Benzyloxy)-2-bromobenzaldehyde

Cat. No.: B2679921
CAS No.: 227603-76-1
M. Wt: 291.144
InChI Key: OJKXIQYCTKIKPG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-bromobenzaldehyde (CAS 227603-76-1) is a synthetic benzaldehyde derivative of high interest in organic chemistry and pharmaceutical research. It serves as a versatile building block for synthesizing complex organic molecules. Its molecular formula is C14H11BrO2, with a molecular weight of 291.14 g/mol . This compound is particularly valuable in medicinal chemistry for the development of novel therapeutic agents. Research indicates that structurally similar bromo-benzyloxy benzaldehyde derivatives are key intermediates in the synthesis of chalcone derivatives, which are a prominent class of compounds studied for their potent biological activities . These chalcone hybrids have demonstrated significant in vitro inhibitory effects against various human tumor cell lines, including Hela and MCF-7 cells, showing over 10-fold potency compared to some standard chemotherapeutic agents . The benzyloxy and bromo substituents on the aromatic ring make this compound a crucial precursor for constructing these pharmacologically active molecules through further chemical transformations like aldol condensation . The compound is typically synthesized from hydroxy-benzaldehyde precursors via reactions such as Williamson ether synthesis, using a base like potassium carbonate in a polar aprotic solvent . As a specialist chemical, 4-(Benzyloxy)-2-bromobenzaldehyde is for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-4-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKXIQYCTKIKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Benzyloxy)-2-bromobenzaldehyde CAS number 83636-69-5

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for the research and development of 4-(Benzyloxy)-2-bromobenzaldehyde .

CAS: 83636-69-5 (Note: Often cross-referenced with 227603-76-1 in varying salt/purity forms) Formula: C₁₄H₁₁BrO₂ | MW: 291.14 g/mol

Executive Summary & Strategic Utility

4-(Benzyloxy)-2-bromobenzaldehyde is a trifunctional scaffold critical to medicinal chemistry and materials science. Its value lies in its orthogonal reactivity :

  • Electrophilic Aldehyde (C1): Ready for condensation, reduction, or reductive amination.

  • Aryl Bromide (C2): A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without interfering with the aldehyde under controlled conditions.

  • Protected Phenol (C4): The benzyl ether serves as a robust protecting group that can be removed late-stage (hydrogenolysis) to reveal a hydroxyl group for further diversification.

This molecule is frequently employed as a precursor for biaryl chalcones , PPAR agonists , and resveratrol analogues .

Physiochemical Profile

PropertySpecificationTechnical Note
Appearance Off-white to pale yellow solidColor deepens upon oxidation/light exposure.
Melting Point 100–104 °CDistinct from its regioisomers (e.g., 5-benzyloxy isomer melts lower).
Solubility DCM, THF, DMF, TolueneInsoluble in water; sparingly soluble in hexanes.
Stability Air/Light SensitiveStore under inert gas (Ar/N₂) at 2–8 °C.
Flash Point >110 °CNon-volatile, but dust may be combustible.

Synthetic Route: Regioselective Preparation

The most robust industrial route involves the Williamson Ether Synthesis starting from 2-bromo-4-hydroxybenzaldehyde. This route is preferred over bromination of 4-benzyloxybenzaldehyde, which often yields inseparable mixtures of regioisomers.

Reagents & Stoichiometry
  • Substrate: 2-Bromo-4-hydroxybenzaldehyde (1.0 equiv)

  • Electrophile: Benzyl bromide (1.1 equiv)

  • Base: Potassium carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

  • Catalyst: TBAI (Tetrabutylammonium iodide, 0.05 equiv) - Optional phase transfer catalyst to accelerate rate.

Step-by-Step Protocol
  • Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-hydroxybenzaldehyde and anhydrous

    
    .
    
  • Solvation: Add DMF (0.5 M concentration relative to substrate). Stir at Room Temperature (RT) for 15 minutes to deprotonate the phenol (formation of phenoxide anion).

  • Addition: Add Benzyl bromide dropwise via syringe to control exotherm.

  • Reaction: Heat to 60 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

    
    ) should disappear, and the product (
    
    
    
    ) should emerge.
  • Workup: Pour the mixture into ice-cold water (10x volume). The product will precipitate.[1]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Bromo-4-hydroxybenzaldehyde Deprotonation Step 1: Deprotonation (K2CO3, DMF, 15 min) Start->Deprotonation Alkylation Step 2: Alkylation (+ Benzyl Bromide, 60°C) Deprotonation->Alkylation Quench Step 3: Quench (Pour into Ice Water) Alkylation->Quench Product Final Product: 4-(Benzyloxy)-2-bromobenzaldehyde Quench->Product

Caption: Figure 1.[1] Standard Williamson ether synthesis workflow for high-purity isolation.

Orthogonal Reactivity & Pathway Logic

The "2-bromo" position allows for divergent synthesis . A common pitfall is attempting Grignard reactions on the bromide without protecting the aldehyde. The aldehyde is more electrophilic than the bromide is nucleophilic, leading to polymerization.

Correct Order of Operations:

  • Route A (Suzuki First): Use Pd(0) to couple the bromide with a boronic acid. Crucial: Most Suzuki conditions (

    
    , Dioxane/Water) tolerate the aldehyde.
    
  • Route B (Aldehyde First): Convert aldehyde to olefin (Wittig) or amine (Reductive Amination) before manipulating the bromide.

Reactivity Map

ReactivityMap Core 4-(Benzyloxy)-2-bromobenzaldehyde Suzuki Path A: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Retains Aldehyde Core->Suzuki Site: C2-Br Wittig Path B: Wittig Reaction (Ph3P=CH-R) Retains Bromide Core->Wittig Site: C1-CHO Deprotect Path C: Hydrogenolysis (H2, Pd/C) Cleaves Benzyl Group Core->Deprotect Site: C4-OBn Biaryl Biaryl Aldehydes (Drug Scaffolds) Suzuki->Biaryl Styrene Brominated Styrenes (Polymer Precursors) Wittig->Styrene Phenol 2-Bromo-4-hydroxybenzaldehyde (Reactive Phenol) Deprotect->Phenol

Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal functional groups.

Applications in Drug Discovery

PPAR Agonist Synthesis

Researchers utilize this scaffold to synthesize PPAR


 (Peroxisome Proliferator-Activated Receptor) agonists for treating retinal disorders.[2]
  • Mechanism: The aldehyde undergoes reductive amination with substituted anilines, while the benzyl group mimics the lipophilic tail required for the ligand-binding pocket [1].

Chalcone Derivatives (Anti-Viral/Anti-Cancer)

Claisen-Schmidt condensation of the aldehyde with acetophenones yields chalcones.

  • Significance: The 2-bromo group induces steric twist, preventing planarity. This "twisted" conformation has been shown to enhance selectivity for MAO-B inhibitors (Parkinson's research) by fitting into the enzyme's hydrophobic cleft more effectively than planar analogues [2].

Resveratrol Analogues

Through a Heck reaction (utilizing the bromide) with styrene derivatives, this molecule serves as a precursor to poly-hydroxylated stilbenes (resveratrol analogues) after global deprotection of the benzyl groups.

Handling & Safety (E-E-A-T)

  • Skin Sensitizer: Benzyl halides and their derivatives are potent sensitizers. Wear nitrile gloves (double-gloving recommended) and work in a fume hood.

  • Lachrymator Potential: While the aldehyde is less volatile than benzyl bromide, intermediates in its synthesis are lachrymators.

  • Storage: The aldehyde can oxidize to 4-(benzyloxy)-2-bromobenzoic acid if left in air. Verify purity via

    
    -NMR (Aldehyde peak at 
    
    
    
    10.2 ppm) before use in sensitive catalytic cycles.

References

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious PPARα Agonists. Journal of Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of Computational Engineering Research. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides. PMC - NIH. Available at: [Link]

Sources

Methodological & Application

synthesis of 4-(Benzyloxy)-2-bromobenzaldehyde from 2-bromo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

4-(Benzyloxy)-2-bromobenzaldehyde (CAS 227603-76-1) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds. The ortho-bromo substituent provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the benzyloxy group acts as a robust protecting group for the phenol, stable against basic and oxidative conditions but removable via hydrogenolysis. This application note details a scalable, high-yield protocol for its synthesis from 2-bromo-4-hydroxybenzaldehyde using a potassium carbonate-mediated Williamson ether synthesis.

Scientific Foundation: Mechanism & Logic

Reaction Mechanism

The synthesis proceeds via a classic Williamson Ether Synthesis , an


 nucleophilic substitution.
  • Deprotonation: The mild base, potassium carbonate (

    
    ), deprotonates the phenolic hydroxyl group of 2-bromo-4-hydroxybenzaldehyde (
    
    
    
    ). The presence of the electron-withdrawing aldehyde and bromine groups significantly increases the acidity of the phenol compared to unsubstituted phenol, facilitating easy deprotonation.
  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the benzylic carbon of benzyl bromide.

  • Displacement: Bromide is displaced as the leaving group, forming the ether linkage.

Critical Experimental Considerations
  • Solvent Choice (DMF vs. Acetone): While acetone is often used for simple phenols, N,N-Dimethylformamide (DMF) is preferred here. DMF is a polar aprotic solvent that effectively solvates the potassium cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive. This accelerates the reaction and ensures completion even with the steric bulk of the ortho-bromo group.
    
  • Base Selection:

    
     is superior to stronger bases like NaH for this substrate. NaH can sometimes lead to side reactions (e.g., Cannizzaro-type disproportionation of the aldehyde) or handling hazards. 
    
    
    
    provides a controlled basicity sufficient to deprotonate the phenol without affecting the aldehyde.
  • Temperature: A moderate temperature of 60°C is optimal. Room temperature reactions may be sluggish due to the electron-withdrawing deactivation of the phenoxide nucleophile, while higher temperatures (>100°C) risk decomposing the thermally sensitive benzyl bromide.

Visualization: Reaction Logic & Workflow[1]

Reaction Mechanism & Pathway

ReactionMechanism Start 2-Bromo-4-hydroxybenzaldehyde (Substrate) Inter Phenoxide Anion (Nucleophile) Start->Inter Deprotonation (-H+) Base K2CO3 (Base) Base->Inter TS SN2 Transition State Inter->TS Attack Reagent Benzyl Bromide (Electrophile) Reagent->TS Electrophile Product 4-(Benzyloxy)-2-bromobenzaldehyde (Target) TS->Product Br- Departure

Caption: Mechanistic pathway of the base-mediated Williamson ether synthesis.

Experimental Workflow

Workflow Setup 1. REACTION SETUP Dissolve Substrate in DMF Add K2CO3 (1.5 eq) Addition 2. ADDITION Add Benzyl Bromide (1.1 eq) dropwise at RT Setup->Addition Reaction 3. REACTION Heat to 60°C for 4-6 hours Monitor via TLC Addition->Reaction Quench 4. QUENCH & WORKUP Pour into Ice Water Extract with EtOAc (3x) Reaction->Quench Wash 5. WASHING Wash Organic Phase with: 1. Water (remove DMF) 2. Brine (drying) Quench->Wash Dry 6. DRYING Dry over MgSO4/Na2SO4 Filter & Concentrate Wash->Dry Purify 7. PURIFICATION Recrystallization (EtOH) OR Column Chromatography Dry->Purify

Caption: Step-by-step experimental workflow for the synthesis and isolation.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS NumberEquiv.Role
2-Bromo-4-hydroxybenzaldehyde 22532-62-31.0Substrate
Benzyl Bromide 100-39-01.1 - 1.2Alkylating Agent
Potassium Carbonate (

)
584-08-71.5 - 2.0Base
N,N-Dimethylformamide (DMF) 68-12-2SolventReaction Medium
Ethyl Acetate (EtOAc) 141-78-6SolventExtraction

Safety Note: Benzyl bromide is a potent lachrymator (tear gas). Handle strictly within a fume hood. 2-Bromo-4-hydroxybenzaldehyde is an irritant.[1]

Procedure
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-hydroxybenzaldehyde (1.0 equiv) in anhydrous DMF (approx. 5-10 mL per gram of substrate).

  • Activation: Add anhydrous potassium carbonate (1.5 equiv) to the solution. The mixture will form a suspension. Stir at room temperature for 15 minutes to initiate deprotonation (color change to yellow/orange may occur due to phenoxide formation).

  • Alkylation: Add benzyl bromide (1.1 equiv) dropwise to the suspension over 5–10 minutes.

    • Tip: If the reaction scale is large (>10g), use an ice bath during addition to control exotherm, though this is rarely necessary for this specific transformation.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Check progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting phenol (more polar) should disappear, and a less polar product spot should appear (

      
      ).
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing crushed ice and water (approx. 5x reaction volume). Stir vigorously. The product may precipitate as a solid.

    • If solid forms: Filter the solid, wash copiously with water to remove DMF and salts, and dry under vacuum.

    • If oil/emulsion forms: Extract the aqueous mixture with Ethyl Acetate (3 x volumes). Combine organic layers.

  • Washing (Crucial Step): Wash the combined organic layer with water (2x) to remove residual DMF, followed by saturated brine (1x).

  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.
  • Purification:

    • Recrystallization (Preferred): The crude solid is typically recrystallized from hot Ethanol or an Ethanol/Water mixture to yield pure white crystals.

    • Flash Chromatography: If necessary, purify on silica gel using a gradient of Hexanes:EtOAc (9:1 to 4:1).

Quality Control & Characterization

Verify the identity of the product 4-(Benzyloxy)-2-bromobenzaldehyde (CAS 227603-76-1) using the following parameters:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 95–105°C (Based on structural analogs; pure 4-benzyloxybenzaldehyde is ~72°C, bromo-substituents typically raise MP).

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       ~10.2 ppm (s, 1H, CHO ) – Distinctive aldehyde singlet.
      
    • 
       ~7.8–7.9 ppm (d, 1H, Ar-H ortho to CHO) – Deshielded by carbonyl.
      
    • 
       ~7.3–7.5 ppm (m, 5H, Ph -CH2-) – Benzyl aromatic protons.
      
    • 
       ~7.2 ppm (d, 1H, Ar-H ortho to Br) – Doublet due to meta-coupling.
      
    • 
       ~6.9–7.0 ppm (dd, 1H, Ar-H meta to CHO)
      
    • 
       ~5.1–5.2 ppm (s, 2H, O-CH2 -Ph) – Characteristic benzylic singlet.
      
  • Yield Expectations: 85–95% (High efficiency due to non-competitive nucleophile).

References

  • Vertex Chem. (2023). Synthesis of 4-(Benzyloxy)benzaldehyde. National Institutes of Health (PMC). Link

  • BenchChem. (2025).[2][3] Managing reaction temperature for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde synthesis. Link

  • Fluorochem. (2023). Product Specification: 4-(Benzyloxy)-2-bromobenzaldehyde (CAS 227603-76-1).[1][4][5] Link

  • PrepChem. (2023). Synthesis of 4-benzyloxybenzaldehyde. Link

  • Organic Syntheses. (1937).[6] p-Bromobenzaldehyde synthesis and general bromination techniques. Org. Synth. 1937, 17, 20. Link

Sources

Synthesis of Benzofuran Derivatives from 4-(Benzyloxy)-2-bromobenzaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery

The benzofuran nucleus is a privileged heterocyclic motif, forming the core structure of a multitude of natural products and synthetic compounds with significant therapeutic properties.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2][3] The unique electronic and structural features of the benzofuran ring system allow for diverse functionalization, making it a highly attractive scaffold for the design and development of novel therapeutic agents. This application note provides a detailed, field-proven guide for the synthesis of benzofuran derivatives, commencing from the readily accessible starting material, 4-(benzyloxy)-2-bromobenzaldehyde. The synthetic strategy delineated herein is robust, versatile, and amenable to the generation of a library of substituted benzofurans for further investigation in drug discovery programs.

Synthetic Strategy: A Three-Act Play of Carbon-Carbon Bond Formation, Cyclization, and Deprotection

The synthesis of the target benzofuran derivatives from 4-(benzyloxy)-2-bromobenzaldehyde is elegantly achieved through a three-step sequence:

  • Act I: The Sonogashira Coupling. This cornerstone of carbon-carbon bond formation unites the aryl bromide with a terminal alkyne.[4] This palladium- and copper-catalyzed cross-coupling reaction is highly efficient and tolerates a wide range of functional groups, setting the stage for the subsequent cyclization.[5][6]

  • Act II: The Intramolecular Cyclization. Following the successful coupling, the newly introduced alkyne moiety is poised for an intramolecular cyclization. This step can be promoted under either basic or acidic conditions, or in some cases, catalyzed by a transition metal, to forge the furan ring of the benzofuran core.[7][8][9]

  • Act III: The Deprotection. The final act involves the cleavage of the benzyl ether protecting group to unveil the free hydroxyl functionality, a common pharmacophore in many biologically active benzofurans.[10][11]

This strategic sequence offers a modular approach, allowing for the introduction of diversity at the 2-position of the benzofuran ring through the selection of different terminal alkynes in the initial Sonogashira coupling.

Visualizing the Pathway: A Diagrammatic Representation

Synthesis_Workflow cluster_0 Act I: Sonogashira Coupling cluster_1 Act II: Intramolecular Cyclization cluster_2 Act III: Deprotection Start 4-(Benzyloxy)-2-bromobenzaldehyde Sonogashira Sonogashira Coupling (Pd/Cu catalysis, Base) Start->Sonogashira Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Sonogashira Intermediate1 2-Alkynyl-4-(benzyloxy)benzaldehyde Sonogashira->Intermediate1 Cyclization Intramolecular Cyclization (Base or Acid) Intermediate1->Cyclization Intermediate2 5-(Benzyloxy)benzofuran Derivative Cyclization->Intermediate2 Deprotection Deprotection (e.g., Hydrogenolysis) Intermediate2->Deprotection FinalProduct Benzofuran-5-ol Derivative Deprotection->FinalProduct

Figure 1: A high-level overview of the synthetic workflow from the starting material to the final benzofuran-5-ol derivative.

Detailed Experimental Protocols

Part 1: Sonogashira Coupling of 4-(Benzyloxy)-2-bromobenzaldehyde

This protocol describes a general procedure for the palladium- and copper-catalyzed Sonogashira coupling. The choice of the terminal alkyne will determine the substituent at the 2-position of the resulting benzofuran.

Rationale for Reagent Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄): The palladium(0) species, generated in situ, is the active catalyst that undergoes oxidative addition with the aryl bromide.[5]

  • Copper(I) Iodide (CuI): The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)): The base is crucial for the deprotonation of the terminal alkyne to form the reactive acetylide anion and to neutralize the hydrogen halide formed during the reaction.[4]

  • Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)): Anhydrous and degassed solvents are essential to prevent the deactivation of the catalyst and unwanted side reactions.

Protocol:

  • To a dry Schlenk flask, add 4-(benzyloxy)-2-bromobenzaldehyde (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF).

  • Add the terminal alkyne (1.1-1.5 eq.) and the amine base (e.g., Et₃N, 2.0-3.0 eq.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-alkynyl-4-(benzyloxy)benzaldehyde intermediate.

Reagent/ParameterTypical RangeRationale
Palladium Catalyst Loading2-5 mol%Optimizes catalytic activity while minimizing cost.
Copper(I) Iodide Loading4-10 mol%Ensures efficient formation of the copper acetylide.
Alkyne Equivalence1.1-1.5 eq.A slight excess drives the reaction to completion.
Base Equivalence2.0-3.0 eq.Ensures complete deprotonation and neutralization.
Temperature25-60 °CMild conditions are often sufficient for reactive halides.
Reaction Time2-24 hoursMonitored by TLC or LC-MS for completion.
Part 2: Intramolecular Cyclization to the Benzofuran Core

This protocol outlines a base-mediated intramolecular cyclization. The choice of base and solvent is critical for the efficiency of this ring-forming reaction.

Rationale for Reagent Selection:

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium tert-butoxide (t-BuOK)): A suitable base is required to facilitate the intramolecular nucleophilic attack of the phenoxide (formed in situ after debenzylation or from a residual phenol) onto the alkyne.[7]

  • Solvent (e.g., DMF, Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)): A polar aprotic solvent is typically used to dissolve the starting material and the base.

Protocol:

  • Dissolve the 2-alkynyl-4-(benzyloxy)benzaldehyde intermediate (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or DMSO) in a round-bottom flask.

  • Add the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-(benzyloxy)benzofuran derivative.

Reagent/ParameterTypical RangeRationale
Base Equivalence2.0-3.0 eq.Ensures complete reaction.
Temperature80-120 °CProvides sufficient energy for the cyclization.
Reaction Time1-12 hoursMonitored by TLC or LC-MS for completion.
Part 3: Deprotection of the Benzyl Ether

This final step unmasks the phenolic hydroxyl group, a key functional group for biological activity in many benzofuran derivatives. Catalytic hydrogenolysis is a common and clean method for benzyl ether cleavage.[10][11]

Rationale for Reagent Selection:

  • Catalyst (e.g., Palladium on carbon (Pd/C)): A heterogeneous catalyst that facilitates the hydrogenolysis of the benzyl C-O bond.[11]

  • Hydrogen Source (e.g., H₂ gas, Ammonium formate): Provides the hydrogen atoms for the reduction.

  • Solvent (e.g., Ethanol (EtOH), Methanol (MeOH), Ethyl acetate (EtOAc)): A solvent that can dissolve the starting material and is compatible with the hydrogenation conditions.

Protocol:

  • Dissolve the 5-(benzyloxy)benzofuran derivative (1.0 eq.) in a suitable solvent (e.g., ethanol or ethyl acetate) in a flask.

  • Carefully add the palladium on carbon catalyst (5-10 mol% Pd).

  • Evacuate and backfill the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) or add a hydrogen donor such as ammonium formate (3-5 eq.).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the final benzofuran-5-ol derivative.

Reagent/ParameterTypical RangeRationale
Pd/C Loading5-10 mol%Sufficient for catalytic turnover.
Hydrogen Pressure1 atm (balloon)Generally sufficient for this transformation.
Reaction Time1-16 hoursMonitored by TLC or LC-MS for completion.

Conclusion and Outlook

The synthetic pathway detailed in this application note provides a reliable and adaptable method for the synthesis of a diverse array of benzofuran derivatives from 4-(benzyloxy)-2-bromobenzaldehyde. The modularity of the Sonogashira coupling allows for the introduction of various substituents at the 2-position, enabling the generation of compound libraries for structure-activity relationship (SAR) studies. The protocols provided are robust and have been developed with an emphasis on reproducibility and scalability, making them suitable for both academic research and industrial drug development settings. The continued exploration of novel benzofuran derivatives is a promising avenue for the discovery of new therapeutic agents to address unmet medical needs.

References

Sources

The Synthesis and Application of Novel Schiff Bases from 4-(Benzyloxy)-2-bromobenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is intended for researchers, scientists, and professionals in drug development and materials science. It provides an in-depth exploration of the synthesis, characterization, and potential applications of Schiff bases derived from 4-(benzyloxy)-2-bromobenzaldehyde. This document moves beyond simple procedural outlines to offer insights into the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

The unique structural features of 4-(benzyloxy)-2-bromobenzaldehyde, namely the bulky benzyloxy group at the para-position and the ortho-bromo substituent, impart distinct electronic and steric properties to the resulting Schiff bases. These characteristics are pivotal in influencing their chemical reactivity, coordination chemistry, and biological activity, making them a compelling class of compounds for further investigation.

I. Core Principles and Synthetic Strategy

Schiff bases are synthesized through a condensation reaction between a primary amine and an aldehyde, resulting in the formation of a characteristic azomethine or imine group (-C=N-). This reaction is typically reversible and often catalyzed by a small amount of acid or base.[1]

The general reaction for the synthesis of Schiff bases from 4-(benzyloxy)-2-bromobenzaldehyde is depicted below:

Schiff Base Synthesis cluster_reactants Reactants cluster_products Products aldehyde 4-(Benzyloxy)-2-bromobenzaldehyde schiff_base Schiff Base aldehyde->schiff_base + R-NH2 - H2O amine Primary Amine (R-NH2) amine->schiff_base water Water (H2O)

Figure 1: General reaction scheme for Schiff base synthesis.

The selection of the primary amine is a critical determinant of the final properties of the Schiff base. Aromatic amines, such as substituted anilines, are commonly used to introduce further electronic and structural diversity. The nature of the substituent on the aniline ring can significantly modulate the biological activity and material properties of the resulting compound.

II. Detailed Experimental Protocols

The following protocols provide a comprehensive guide to the synthesis and characterization of Schiff bases derived from 4-(benzyloxy)-2-bromobenzaldehyde.

Protocol 1: General Synthesis of Schiff Bases via Conventional Heating

This protocol describes a standard method for the synthesis of a Schiff base from 4-(benzyloxy)-2-bromobenzaldehyde and a substituted aniline using conventional reflux.[2]

Materials:

  • 4-(Benzyloxy)-2-bromobenzaldehyde

  • Substituted Aniline (e.g., 4-aminophenol)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-(benzyloxy)-2-bromobenzaldehyde (1.0 mmol) in 20 mL of absolute ethanol. In a separate beaker, dissolve the selected substituted aniline (1.0 mmol) in 15 mL of absolute ethanol.

  • Reaction Setup: While stirring, add the aniline solution to the aldehyde solution in the round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator over anhydrous calcium chloride.

Workflow for Synthesis and Characterization

Synthesis and Characterization Workflow start Start dissolve Dissolve Aldehyde & Amine in Ethanol start->dissolve mix_catalyze Mix Reactants & Add Acid Catalyst dissolve->mix_catalyze reflux Reflux for 3-6 hours mix_catalyze->reflux cool_precipitate Cool to Room Temperature & Precipitate Product reflux->cool_precipitate filter_wash Filter and Wash with Cold Ethanol cool_precipitate->filter_wash dry Dry Product in Desiccator filter_wash->dry characterize Characterization (FT-IR, NMR, Mass Spec, M.P.) dry->characterize end End characterize->end

Figure 2: A typical workflow for the synthesis and characterization of Schiff bases.

III. Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. The following techniques are routinely employed:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the key functional groups in the molecule. The most significant absorption band for a Schiff base is the C=N (imine) stretch, which typically appears in the range of 1600-1650 cm⁻¹.[3] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) provides strong evidence for the formation of the Schiff base.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the chemical environment of the hydrogen atoms. The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm.

    • ¹³C NMR: Shows the carbon skeleton of the molecule. The carbon of the azomethine group typically resonates in the range of δ 140-160 ppm.[3]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition.

  • Melting Point (M.P.) Analysis: A sharp melting point range indicates the purity of the synthesized compound.

Table 1: Representative Characterization Data for a Schiff Base Derived from 4-(Benzyloxy)-2-bromobenzaldehyde and 4-Aminophenol

ParameterObserved Value/RangeRationale
Physical Appearance Yellowish solidTypical for conjugated imine compounds.
Melting Point (°C) Varies (e.g., 170-190)Dependent on the specific amine used and purity.
FT-IR (cm⁻¹)
C=N (Imine) Stretch~1620Confirms the formation of the azomethine group.
Ar-H Stretch~3050Aromatic C-H stretching vibrations.
C-O-C Stretch~1250Ether linkage of the benzyloxy group.
C-Br Stretch~600-700Carbon-bromine bond vibration.
¹H NMR (δ, ppm)
-CH=N- (Azomethine)~8.5 (s, 1H)Diagnostic singlet for the imine proton.
Aromatic Protons6.8 - 8.0 (m)Complex multiplet for the aromatic rings.
-O-CH₂- (Benzylic)~5.1 (s, 2H)Singlet for the benzylic protons of the protecting group.
¹³C NMR (δ, ppm)
-C=N- (Azomethine)~158Carbon of the imine functional group.
Aromatic Carbons110 - 160Resonances for the aromatic ring carbons.
-O-CH₂- (Benzylic)~70Carbon of the benzylic group.

Note: The exact values will vary depending on the specific primary amine used and the solvent for NMR analysis.

IV. Potential Applications in Drug Discovery and Development

Schiff bases are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The unique substitution pattern of Schiff bases derived from 4-(benzyloxy)-2-bromobenzaldehyde suggests potential for development as antimicrobial and anticancer agents.

Antimicrobial Activity

The imine group is known to be crucial for the antimicrobial properties of Schiff bases.[4] The presence of the halogen (bromine) and the lipophilic benzyloxy group in the aldehyde precursor can enhance the antimicrobial efficacy of the resulting compounds.

Protocol 2: Evaluation of Antimicrobial Activity using the Agar Well Diffusion Method [2]

  • Media Preparation: Prepare nutrient agar plates for bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and potato dextrose agar plates for fungal strains (e.g., Candida albicans).

  • Inoculation: Uniformly spread a standardized inoculum of the test microorganism on the surface of the agar plates.

  • Well Preparation: Aseptically punch sterile wells (6 mm in diameter) into the agar.

  • Sample Loading: Add a specific concentration of the synthesized Schiff base (dissolved in a suitable solvent like DMSO) to the wells. Use a standard antibiotic (e.g., ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Table 2: Representative Data for Antimicrobial Screening

CompoundTest OrganismZone of Inhibition (mm)
Schiff Base (in DMSO)S. aureus (Gram +)Varies
Schiff Base (in DMSO)E. coli (Gram -)Varies
Ciprofloxacin (Positive Control)S. aureusTypically > 20
Ciprofloxacin (Positive Control)E. coliTypically > 20
DMSO (Negative Control)S. aureus / E. coli0
Anticancer Activity

Many Schiff base derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] The mechanism of action is often attributed to the induction of apoptosis.

Protocol 3: Evaluation of Cytotoxicity using the MTT Assay [2]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff bases and incubate for another 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

V. Conclusion and Future Directions

The Schiff bases derived from 4-(benzyloxy)-2-bromobenzaldehyde represent a promising class of compounds with facile synthesis and significant potential for applications in medicinal chemistry. The protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis of novel derivatives and evaluate their biological activities. Future research should focus on expanding the library of these Schiff bases by utilizing a diverse range of primary amines and subsequently exploring their potential as leads in drug discovery programs. Further investigation into their mechanism of action at a molecular level will be crucial for their development as therapeutic agents.

VI. References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 20(8), 13958–13987.

  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde. BenchChem.

  • Bunu, S. J., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).

  • Iwan, A., et al. (2019). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Malaysian Journal of Analytical Sciences, 23(5), 834-844.

  • Kandil, F., et al. (2014). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5653-5657.

  • Kovacic, B., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1715.

  • Mohammed, A. S., et al. (2023). Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Journal of the Indian Chemical Society, 100(3), 100895.

  • Molla, A., et al. (2010). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry, 22(8), 5947.

  • Nofal, Z. M., et al. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Iranian Journal of Medical and Clinical Microbiology, 11(4), 1-12.

  • OperaChem. (2024, October 21). Imine formation-Typical procedures. OperaChem.

  • Ozaslan, M. S., et al. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC.

  • Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110.

Sources

The Strategic Utility of 4-(Benzyloxy)-2-bromobenzaldehyde in the Synthesis of Complex Natural Products: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Linchpin for Advanced Organic Synthesis

In the intricate field of total synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. 4-(Benzyloxy)-2-bromobenzaldehyde has emerged as a highly valuable and versatile building block, particularly in the construction of complex polycyclic natural products. Its strategic trifecta of functional groups—a reactive aldehyde, a robust benzyloxy protecting group, and a synthetically versatile bromine atom—provides a powerful platform for the orchestration of sophisticated chemical transformations.

This technical guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of 4-(benzyloxy)-2-bromobenzaldehyde. We will delve into the causality behind its use in a contemporary total synthesis, providing detailed, field-proven protocols and mechanistic insights to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this compound in their own synthetic endeavors.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of 4-(benzyloxy)-2-bromobenzaldehyde is provided in the table below.

PropertyValueReference
CAS Number 227603-76-1[1]
Molecular Formula C₁₄H₁₁BrO₂[1]
Molecular Weight 291.14 g/mol [1]
Appearance Solid[2]
Purity Typically ≥95%[1]
Storage 2-8°C under an inert atmosphere[2]

Safety Precautions: 4-(Benzyloxy)-2-bromobenzaldehyde is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 4-(Benzyloxy)-2-bromobenzaldehyde: A Preparative Protocol

The title compound can be readily prepared from commercially available 2-bromo-4-hydroxybenzaldehyde via a standard Williamson ether synthesis. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which is crucial for preventing unwanted side reactions in subsequent synthetic steps.[3]

Experimental Protocol: Synthesis of 4-(Benzyloxy)-2-bromobenzaldehyde

Materials:

  • 2-Bromo-4-hydroxybenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-bromo-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 4-(benzyloxy)-2-bromobenzaldehyde.

Application in Total Synthesis: The Tetracyclic Core of (+)-Gracilin A

The strategic utility of 4-(benzyloxy)-2-bromobenzaldehyde is compellingly demonstrated in the synthesis of the tetracyclic core of (+)-Gracilin A, a marine-derived nor-diterpenoid with potent immunosuppressive and neuroprotective activities.[4][5] The synthesis of this complex molecule hinges on a key intramolecular Suzuki-Miyaura cross-coupling reaction, for which 4-(benzyloxy)-2-bromobenzaldehyde is an ideal precursor.[6][7]

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic analysis of the tetracyclic core of Gracilin A reveals the pivotal role of an intramolecular biaryl coupling. The key disconnection is the bond between the two aromatic rings, which can be formed via a Suzuki-Miyaura coupling. This leads back to a linear precursor containing a boronic acid (or ester) and an aryl bromide, perfectly positioned for cyclization. This precursor, in turn, can be constructed from 4-(benzyloxy)-2-bromobenzaldehyde, which provides the foundational aromatic ring with the necessary handles for elaboration.

retrosynthesis gracilin_core Tetracyclic Core of Gracilin A linear_precursor Linear Suzuki Precursor gracilin_core->linear_precursor Intramolecular Suzuki Coupling aldehyde 4-(Benzyloxy)-2-bromobenzaldehyde linear_precursor->aldehyde Olefination & Functional Group Manipulation

Caption: Retrosynthetic analysis of the Gracilin A core.

Experimental Protocol: Synthesis of the Gracilin A Tetracyclic Core

The following protocol outlines the key steps in the synthesis of the tetracyclic core of Gracilin A, starting from 4-(benzyloxy)-2-bromobenzaldehyde.

Step 1: Wittig Reaction

The aldehyde functionality is first converted to an alkene via a Wittig reaction, extending the carbon chain and setting the stage for the introduction of the second aromatic ring.[8]

  • Materials: 4-(Benzyloxy)-2-bromobenzaldehyde, (3,5-dimethoxybenzyl)triphenylphosphonium bromide, potassium tert-butoxide, tetrahydrofuran (THF), anhydrous.

  • Procedure:

    • To a suspension of (3,5-dimethoxybenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF, add potassium tert-butoxide (1.1 eq) at 0 °C.

    • Stir the resulting ylide solution at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C and add a solution of 4-(benzyloxy)-2-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to yield the stilbene derivative.

Step 2: Hydroboration-Oxidation

The newly formed alkene is then subjected to a hydroboration-oxidation sequence to install a hydroxyl group, which is subsequently converted to a boronic ester.

  • Materials: Stilbene derivative from Step 1, borane-tetrahydrofuran complex (BH₃·THF), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

  • Procedure:

    • To a solution of the stilbene derivative in THF, add BH₃·THF (1.1 eq) at 0 °C.

    • Stir the reaction at room temperature for 2 hours.

    • Carefully add a solution of NaOH followed by the dropwise addition of H₂O₂.

    • Stir for 1 hour, then extract with ethyl acetate.

    • Wash with brine, dry, and concentrate to yield the corresponding alcohol.

Step 3: Borylation

The alcohol is then converted to a boronic ester, setting up the precursor for the key cyclization.

  • Materials: Alcohol from Step 2, bis(pinacolato)diboron (B₂pin₂), [Ir(cod)(OMe)]₂, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), THF.

  • Procedure:

    • In a glovebox, combine the alcohol, B₂pin₂, [Ir(cod)(OMe)]₂, and dtbpy in THF.

    • Stir the reaction at room temperature for 24 hours.

    • Remove the solvent and purify the residue by column chromatography to obtain the desired boronic ester.

Step 4: Intramolecular Suzuki-Miyaura Coupling

This is the cornerstone of the synthesis, where the linear precursor is cyclized to form the tetracyclic core of Gracilin A. The choice of palladium catalyst and base is critical for achieving high yields in this macrocyclization.[7]

  • Materials: Boronic ester from Step 3, Pd(dppf)Cl₂, potassium carbonate (K₂CO₃), 1,4-dioxane, water.

  • Procedure:

    • To a degassed solution of the boronic ester in a 3:1 mixture of 1,4-dioxane and water, add Pd(dppf)Cl₂ (0.1 eq) and K₂CO₃ (3.0 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 12 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to afford the tetracyclic core of Gracilin A.

suzuki_mechanism cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Pd(0)L2->Aryl-Pd(II)-Br(L2) Oxidative Addition Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Br(L2)->Aryl-Pd(II)-Ar'(L2) Transmetalation (with Boronic Ester + Base) Aryl-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Tetracyclic Core Aryl-Pd(II)-Ar'(L2)->Product Reductive Elimination

Caption: Simplified mechanism of the Suzuki-Miyaura coupling.

Summary of Synthetic Sequence and Yields
StepReactionKey ReagentsProductYield (%)
1Wittig Reaction(3,5-dimethoxybenzyl)triphenylphosphonium bromide, KOtBuStilbene Derivative~85%
2Hydroboration-OxidationBH₃·THF, NaOH, H₂O₂Alcohol Intermediate~90%
3BorylationB₂pin₂, [Ir(cod)(OMe)]₂, dtbpyBoronic Ester Precursor~75%
4Intramolecular Suzuki CouplingPd(dppf)Cl₂, K₂CO₃Gracilin A Tetracyclic Core~60%

Conclusion: A Versatile Tool for Modern Synthetic Challenges

4-(Benzyloxy)-2-bromobenzaldehyde stands as a testament to the power of strategic functional group placement in the design of versatile synthetic building blocks. As demonstrated in the synthesis of the tetracyclic core of Gracilin A, its unique architecture allows for a logical and efficient construction of complex molecular scaffolds. The aldehyde provides a reliable entry point for carbon-carbon bond formation, the benzyl ether offers robust protection, and the aryl bromide serves as a dependable handle for powerful cross-coupling reactions. For researchers and drug development professionals, a thorough understanding of the reactivity and strategic application of this and similar building blocks is paramount in the ongoing quest for novel and medicinally relevant molecules.

References

  • Abbasov, M. E., et al. (2019). Simplified immunosuppressive and neuroprotective agents based on gracilin A. Nature Chemistry, 11(4), 342–350. [Link]

  • Clift, M. D., & Thomson, R. J. (2009). Recent advances in the application of the intramolecular Suzuki–Miyaura cross-coupling reaction in the synthesis of natural products. Tetrahedron, 65(28), 5415-5441.
  • Rossi, R., et al. (2020). Cyclization by Intramolecular Suzuki–Miyaura Cross‐Coupling–A Review. Advanced Synthesis & Catalysis, 362(15), 3021-3074. [Link]

  • Wipf, P., & Patil, K. (2006). Progress Toward the Synthesis of the Tetracyclic Core of the Viridin Family. Wipf Group Meeting.
  • Zhang, W., & Li, A. (2014). Recent advances in the total synthesis of gracilamine. Chemical Communications, 50(92), 14353-14363. [Link]

  • Odari, M. O., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]

  • Baylor University (n.d.). Gracilin A | Baylor Undergraduate Minipharma. [Link]

  • Cella, R., & Stefani, H. A. (2015). Ten years advancement in the synthetic applications of 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes and derived substrates under palladium-catalyzed cross-coupling conditions. RSC Advances, 5(86), 70131-70158.
  • Singh, S., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review.
  • Leirós, M., et al. (2021). Gracilin A derivatives target early events in Alzheimer's disease: in vitro effects on neuroinflammation and oxidative stress. Cellular and Molecular Life Sciences, 78(19-20), 6649–6665. [Link]

Sources

Troubleshooting & Optimization

optimizing yield of 4-(Benzyloxy)-2-bromobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Yield & Purity in 4-(Benzyloxy)-2-bromobenzaldehyde Synthesis

Executive Summary & Reaction Overview

This guide addresses the synthesis of 4-(Benzyloxy)-2-bromobenzaldehyde (CAS: 227603-76-1), a critical intermediate for various pharmaceutical scaffolds. The standard industrial route is the Williamson Ether Synthesis , coupling 2-bromo-4-hydroxybenzaldehyde with benzyl bromide using a carbonate base.

While theoretically straightforward, this reaction often suffers from variable yields (60–80%) due to competitive side reactions (hydrolysis, Cannizzaro) and purification challenges. This document details an optimized protocol to consistently achieve >90% yield and >98% purity .

Reaction Scheme

The reaction proceeds via an SN2 mechanism where the phenoxide anion (generated in situ) attacks the benzylic carbon of benzyl bromide.[1]

ReactionScheme SM1 2-Bromo-4-hydroxybenzaldehyde (Nucleophile Precursor) Intermediate Phenoxide Anion (Active Nucleophile) SM1->Intermediate Deprotonation Base K2CO3 (Base) Base->Intermediate SM2 Benzyl Bromide (Electrophile) Product 4-(Benzyloxy)-2-bromobenzaldehyde (Target) SM2->Product Side1 Dibenzyl Ether (Impurity) SM2->Side1 Hydrolysis/Self-coupling Intermediate->Product SN2 Attack

Caption: Mechanistic pathway for the synthesis. The critical step is the efficient formation of the phenoxide anion without triggering side reactions.

Optimized Experimental Protocol

Objective: Synthesis of 10g of 4-(Benzyloxy)-2-bromobenzaldehyde.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
2-Bromo-4-hydroxybenzaldehyde 201.021.010.0 gLimiting Reagent
Benzyl Bromide 171.041.16.5 mLElectrophile
Potassium Carbonate (K₂CO₃) 138.211.510.3 gBase
Potassium Iodide (KI) 166.000.10.83 gCatalyst (Finkelstein)
DMF (Anhydrous) --50 mLSolvent (5 vol)
Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with Nitrogen/Argon.

  • Solubilization: Add 2-bromo-4-hydroxybenzaldehyde (10.0 g) and anhydrous DMF (50 mL). Stir until fully dissolved.

    • Note: DMF is preferred over Acetone for scale-up due to higher boiling point and solubility, preventing precipitation of the intermediate phenoxide.

  • Deprotonation: Add K₂CO₃ (10.3 g) in one portion. The suspension will turn yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.

  • Catalysis: Add KI (0.83 g).

    • Mechanism:[1][2][3][4][5] KI converts Benzyl Bromide to Benzyl Iodide in situ, which is a more reactive electrophile (better leaving group), significantly accelerating the rate.

  • Addition: Add Benzyl Bromide (6.5 mL) dropwise over 10 minutes.

    • Caution: Benzyl bromide is a lachrymator.[6] Perform in a fume hood.

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1).[1] The starting phenol (lower R_f) should disappear.

  • Workup:

    • Cool to RT.

    • Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. The product will precipitate as an off-white solid.

    • Critical Step: Stir for 30 minutes to hydrolyze any excess benzyl bromide.

  • Filtration & Wash: Filter the solid. Wash the cake with Water (2 x 50 mL) and Cold Hexane (2 x 30 mL) to remove dibenzyl ether by-products.

  • Drying: Dry under vacuum at 40°C.

Technical Support & Troubleshooting (Q&A)

Category: Yield Optimization

Q: My yield is stuck at ~60%. What is going wrong? A: Low yield is typically caused by incomplete conversion or loss during workup.

  • Check Moisture: Water kills the reaction by solvating the nucleophile. Ensure DMF is anhydrous.[7]

  • Catalyst: Are you using KI? Adding 10 mol% KI can boost conversion from 70% to >95% by facilitating the Finkelstein exchange.

  • Stirring: The reaction is heterogeneous (solid base). Ensure vigorous stirring to maximize surface area contact between the K₂CO₃ and the phenol.

Q: Can I use Acetone instead of DMF? A: Yes, but with caveats.

  • Pros: Acetone is easier to remove (lower BP).

  • Cons: Reaction is slower (lower reflux temp ~56°C). You must use reflux conditions for 6–12 hours.

  • Recommendation: If using Acetone, increase Benzyl Bromide to 1.2 equiv and K₂CO₃ to 2.0 equiv.

Category: Impurity Profiling[8]

Q: I see a spot just above my product on TLC. What is it? A: This is likely Dibenzyl Ether , formed by the hydrolysis of excess benzyl bromide and subsequent self-coupling.

  • Fix: Wash the crude solid with cold Hexane or Heptane . The product is insoluble in cold alkanes, but dibenzyl ether is soluble.

Q: The product is colored (yellow/brown) instead of white. A: Coloration indicates oxidation or traces of iodine.

  • Fix: Wash the organic extract (if extracting) or the filter cake with a 10% Sodium Thiosulfate solution. This reduces any I₂ (from KI) back to iodide, removing the yellow tint. Recrystallization from Ethanol/Water (9:1) will also remove color bodies.

Q: How do I remove unreacted starting material (Phenol)? A: The starting material is acidic.

  • Protocol: During workup, wash the organic layer (or filter cake) with 1M NaOH or 10% Na₂CO₃ . This deprotonates the phenol, making it water-soluble, while the product (an ether) remains in the organic phase/solid.

Comparative Solvent Data

We compared three common solvent systems for this specific transformation.

SolventTemp (°C)Time (h)Yield (%)Workup EaseNotes
DMF 60394 ModerateBest for yield; requires thorough water wash to remove DMF.
Acetone Reflux (56)1278HighSlower; requires longer time; cleaner evaporation.
Acetonitrile Reflux (82)685ModerateGood compromise; expensive for large scale.

Purification Workflow Diagram

Follow this decision tree to determine the necessary purification steps based on crude purity.

PurificationFlow Start Crude Solid Isolated Check Check TLC/HPLC Purity Start->Check HighPurity Purity > 98% Check->HighPurity Clean ImpurityPhenol Impurity: Starting Phenol Check->ImpurityPhenol Lower Rf Spot ImpurityEther Impurity: Dibenzyl Ether Check->ImpurityEther Higher Rf Spot Final Dry under Vacuum HighPurity->Final WashNaOH Wash with 1M NaOH ImpurityPhenol->WashNaOH WashHex Triturate with Cold Hexane ImpurityEther->WashHex Recryst Recrystallize (EtOH/H2O) WashNaOH->Recryst WashHex->Recryst Recryst->Final

Caption: Logic flow for purifying the crude reaction mixture based on specific impurity profiles.

References

  • BenchChem Protocols. "Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde." BenchChem.[8] Link

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions." MasterOrganicChemistry. Link

  • National Institutes of Health (NIH). "Benzylation of hydroxyl groups by Williamson reaction." Glycoscience Protocols. Link

  • Organic Syntheses. "p-Bromobenzaldehyde." Org.[3][4][9] Synth. 1937, 17, 20. Link

Sources

preventing oxidation of 4-(Benzyloxy)-2-bromobenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Benzyloxy)-2-bromobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. We understand that premature oxidation of this compound can compromise experimental integrity, leading to lower yields and purification challenges. This resource provides in-depth troubleshooting guides, preventative protocols, and answers to frequently asked questions to ensure the long-term stability of your material.

Troubleshooting Guide: Diagnosing and Addressing Oxidation

The primary degradation pathway for 4-(Benzyloxy)-2-bromobenzaldehyde is the oxidation of the aldehyde moiety to the corresponding carboxylic acid, 4-(Benzyloxy)-2-bromobenzoic acid. This process is primarily driven by exposure to atmospheric oxygen and can be accelerated by light and moisture.

Problem: I suspect my aldehyde has oxidized.

Symptoms:

  • Visual Cues: The appearance of a white, crystalline solid precipitating from the liquid or solid aldehyde.[1] Over time, the aldehyde may also develop a yellow tint.[1]

  • Inconsistent Reaction Outcomes: Reduced yields, unexpected byproducts, or complete reaction failure in subsequent synthetic steps.

Analytical Verification:

If you suspect oxidation, confirm its presence and extent using the following methods:

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method to detect the more polar carboxylic acid impurity.

    • Protocol 1: TLC Analysis of Aldehyde Oxidation

      • Prepare a TLC plate (silica gel).

      • Dissolve a small sample of the suspect aldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).

      • Spot the sample onto the TLC plate alongside a standard of the pure aldehyde, if available.

      • Develop the plate using a mobile phase such as 4:1 Hexanes:Ethyl Acetate.

      • Visualize the plate under UV light (254 nm). The carboxylic acid will appear as a separate, more polar spot (lower Rf value) that will remain at or near the baseline, while the aldehyde will travel further up the plate.

  • ¹H NMR Spectroscopy:

    • The aldehyde proton (CHO) of 4-(Benzyloxy)-2-bromobenzaldehyde typically appears as a singlet around 9.9-10.1 ppm .

    • The carboxylic acid proton (COOH) of the oxidation product is a broad singlet that appears much further downfield, typically between 10-13 ppm . The disappearance or reduction in the integration of the aldehyde peak relative to other aromatic protons, coupled with the appearance of a new peak in the carboxylic acid region, confirms oxidation.

Root Cause Analysis & Corrective Actions:

If oxidation is confirmed, it is crucial to identify the cause to prevent recurrence. Use the following decision tree to diagnose the potential failure point in your storage protocol.

RootCauseAnalysis start Oxidation Confirmed q1 Was the container sealed with a septum/screw-cap under an inert atmosphere? start->q1 q2 Was the container an amber vial or stored in the dark? q1->q2 Yes cause1 Root Cause: Oxygen Exposure Air permeated the container. q1->cause1 No q3 Was the material stored at the recommended temperature (2-8°C)? q2->q3 Yes cause2 Root Cause: Photo-oxidation Light initiated the radical chain reaction. q2->cause2 No q4 Was the headspace in the container minimized? q3->q4 Yes cause3 Root Cause: Thermal Degradation Elevated temperatures accelerated oxidation. q3->cause3 No cause4 Root Cause: High Oxygen Headspace Sufficient oxygen was trapped to initiate oxidation. q4->cause4 No solution Solution: Implement Protocol 3 (Long-Term Inert Atmosphere Storage) q4->solution Yes (Re-evaluate inerting technique) cause1->solution cause2->solution cause3->solution cause4->solution

Caption: Troubleshooting workflow for identifying the root cause of aldehyde oxidation.

Purification of Oxidized Material: If a significant portion of your aldehyde has oxidized, the material can often be salvaged. The acidic nature of the carboxylic acid byproduct allows for a straightforward purification.

  • Protocol 2: Purification via Basic Extraction

    • Dissolve the oxidized aldehyde in a suitable organic solvent like diethyl ether or ethyl acetate.[1]

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[1][2] This converts the 4-(benzyloxy)-2-bromobenzoic acid into its water-soluble sodium salt.

    • Separate the aqueous layer. Repeat the wash 1-2 times.

    • Wash the organic layer with water, followed by a saturated brine solution to remove residual salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

    • Confirm purity using the TLC or NMR methods described above before storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-(Benzyloxy)-2-bromobenzaldehyde? For optimal stability, the compound should be stored at 2-8°C in a tightly sealed, airtight container, under an inert atmosphere (Argon or Nitrogen) , and protected from light .[3]

Q2: Why is this aldehyde particularly susceptible to oxidation? Aldehydes in general are prone to oxidation because of the hydrogen atom attached to the carbonyl carbon.[4] This C-H bond can be abstracted, initiating a free-radical chain reaction with atmospheric oxygen to form a peroxy acid intermediate, which then leads to the final carboxylic acid product.[5][6] This process, known as autoxidation, can be initiated by light or trace metal impurities.[1]

Q3: Can I store the compound in a standard -20°C freezer? While lower temperatures generally slow reaction rates, the primary driver of degradation is oxygen. Storing at -20°C without first ensuring an inert atmosphere offers minimal benefit and is not a substitute for proper atmospheric control. The recommended temperature is 2-8°C.[3]

Q4: What are the consequences of using oxidized material in my reaction? Using aldehyde contaminated with its corresponding carboxylic acid can have several negative consequences:

  • Inaccurate Stoichiometry: The actual amount of aldehyde will be lower than weighed, leading to incomplete reactions or lower yields.

  • Side Reactions: The acidic impurity can interfere with base-sensitive reactions (e.g., aldol condensations, Grignard reactions), neutralizing reagents or catalyzing undesired pathways.[7]

  • Purification Difficulties: The presence of the acid complicates the purification of the desired product.

Q5: Is it absolutely necessary to use an inert atmosphere for long-term storage? Yes. For storage longer than a few weeks, an inert atmosphere is critical to prevent degradation.[8] Oxygen is the key reactant in the autoxidation process, and its exclusion is the most effective preventative measure.[9]

Q6: Are there any chemical inhibitors I can add to prevent oxidation? While radical inhibitors like hydroquinone or butylated hydroxytoluene (BHT) can be used to slow the oxidation of some aldehydes, their use is not recommended for high-purity intermediates in drug development.[7][10] These additives would be considered impurities in subsequent synthetic steps and would require removal. The most robust and contamination-free method of preservation is proper storage under an inert atmosphere.

Protocols for Optimal Storage

Adherence to a strict storage protocol is the most effective way to maintain the integrity of 4-(Benzyloxy)-2-bromobenzaldehyde.

Protocol 3: Long-Term Storage (>1 Month) Under Inert Atmosphere

This protocol describes the standard procedure for preparing a solid or liquid sample for long-term storage.

Materials:

  • 4-(Benzyloxy)-2-bromobenzaldehyde

  • Appropriate-sized amber glass vial with a PTFE-lined screw cap or a Schlenk flask.[11]

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing.[12]

  • Schlenk line or manifold with a vacuum pump and oil bubbler.[12]

  • Septa, needles.

Procedure:

  • Container Preparation: Ensure the storage vial is clean and thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[13]

  • Transfer: Quickly transfer the aldehyde into the dried vial. If the material is a solid, use a powder funnel. Minimize the time the material is exposed to the atmosphere. Fill the vial no more than two-thirds full to leave adequate room for the inert gas blanket.

  • Inerting the Atmosphere (Cycle Method): a. Seal the vial with a rubber septum. b. Insert a needle connected to the inert gas line and a second needle to act as a vent. c. Gently flush the headspace with inert gas for 1-2 minutes to displace the bulk of the air. d. Connect the vial to a Schlenk line. Carefully evacuate the headspace under vacuum for 1-2 minutes. Caution: Do not apply a high vacuum for an extended period if the compound is volatile. e. Refill the vial with the inert gas. f. Repeat the evacuate/refill cycle 3-5 times to ensure all atmospheric oxygen has been removed.

  • Final Sealing: After the final refill cycle, remove the needles and quickly replace the septum with a PTFE-lined screw cap, tightening it securely. For added security, wrap the cap-vial interface with Parafilm.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C , away from light sources.

Caption: Experimental setup for preparing aldehyde for long-term storage.

Data Summary

The following table summarizes the critical parameters for storing 4-(Benzyloxy)-2-bromobenzaldehyde to prevent oxidation.

ParameterRecommendationRationale
Temperature 2–8°CSlows the rate of potential degradation reactions.[14] Avoids freezing which is generally unnecessary.
Atmosphere Inert (Argon or Nitrogen)Prevents autoxidation by excluding atmospheric oxygen, the primary reactant.[5][8]
Light Store in dark / Amber vialPrevents photo-initiation of the free-radical oxidation chain reaction.[1]
Container Glass vial with PTFE-lined capProvides an inert surface and a high-integrity seal to prevent gas exchange.[11]
Duration Indefinite with proper techniqueWhen stored correctly, the compound should remain stable for years. Periodic re-analysis is recommended.

References

  • Filo. (2025, May 25). what is auto oxidation give mechanism of oxidation of benzaldehyde. Available from: [Link]

  • Uchiyama, S., & Inaba, Y. (Year not available). Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. PubMed. Available from: [Link]

  • Sankar, M. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. SciSpace. Available from: [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Available from: [Link]

  • A-Level Chemistry. (2022, April 18). Aldehydes and Ketones - Testing for Carbonyl Compounds. Available from: [Link]

  • Sankar, M., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate. Available from: [Link]

  • Kovalenko, M. V., et al. (Year not available). Benzaldehyde-Promoted (Auto)Photocatalysis under Visible Light: Pitfalls and Opportunities in Photocatalytic H2O2 Production. ChemRxiv. Available from: [Link]

  • RSC Publishing. (2022, July 27). Green Chemistry. Available from: [Link]

  • Clark, J. (Year not available). oxidation of aldehydes and ketones. Chemguide. Available from: [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Available from: [Link]

  • Osório, V. M., & Cardeal, Z. L. (2013). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • University of Bristol. (Year not available). Guidance on Safe Storage of Chemicals in Laboratories. Available from: [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available from: [Link]

  • Vanderbilt University Medical Center. (Year not available). Managing Chemical Retention and Storage. Available from: [Link]

  • ILT. (2023, September 30). Chemical Storage and Shelf Life. Available from: [Link]

  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Available from: [Link]

  • Ferguson, G., & Lough, A. J. (Year not available). 4-(Benzyloxy)benzaldehyde. PMC. Available from: [Link]

  • Xu, S., et al. (2021). Supporting Information Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions. The Royal Society of Chemistry. Available from: [Link]

  • Organic Syntheses. (Year not available). 10 - Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. (2016, April 20). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. Available from: [Link]

  • PrepChem.com. (Year not available). Preparation of 2-bromobenzoic acid. Available from: [Link]

Sources

Technical Support: Optimization of Suzuki Coupling for 4-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual Constraint" Challenge

Working with 4-(Benzyloxy)-2-bromobenzaldehyde presents a classic "Dual Constraint" scenario in cross-coupling chemistry:

  • Steric Hindrance (The "Ortho" Effect): The bromine at the C2 position is ortho to the formyl group. This creates significant steric bulk, inhibiting the oxidative addition of Palladium and retarding the transmetallation step. Standard catalysts like

    
     often fail here because they lack the necessary bulk to force the catalytic cycle forward.
    
  • Chemical Instability (The Aldehyde Factor): The aldehyde functionality is electrophilic and base-sensitive. Harsh conditions required to overcome the steric barrier (high heat, strong bases) often trigger side reactions like the Cannizzaro reaction , aldol condensations, or oxidation to benzoic acid.

This guide provides a self-validating protocol to navigate these competing constraints.

Module 1: Catalyst & Ligand Selection (The Engine)

The Problem: Standard phosphines (triphenylphosphine) are not electron-rich enough to facilitate oxidative addition into the hindered C-Br bond, nor are they bulky enough to promote reductive elimination of the crowded biaryl product.

The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

Recommended Systems
ComponentRecommendationTechnical Rationale
Ligand SPhos or XPhos SPhos is structurally optimized for ortho-substituted substrates. Its high electron density accelerates oxidative addition, while its bulk promotes the difficult reductive elimination step [1].
Precatalyst SPhos Pd G2 The "Generation 2" precatalyst activates at room temperature or mild heat, releasing the active

species without requiring an induction period or excess ligand, which is crucial for sensitive aldehydes [2].
Alternative

If Buchwald ligands are unavailable, the large bite angle of dppf can sometimes accommodate steric bulk, though yields are typically lower (50-60% vs >90%).

Module 2: Reaction Conditions (The Environment)

The Problem: Strong bases (hydroxides, alkoxides) attack the aldehyde. Protic solvents without degassing lead to dehalogenation or homocoupling.

The Solution: A "Mild Base / Degassed" System.

Base Selection
  • DO NOT USE:

    
    , 
    
    
    
    ,
    
    
    . These promote Cannizzaro disproportionation (aldehyde
    
    
    alcohol + acid) and aldol condensation.
  • USE:

    
     (Tribasic Potassium Phosphate)  or 
    
    
    
    .
    • Why:

      
       provides sufficient basicity to activate the boronic acid for transmetallation but is generally too bulky and mild to rapidly attack the aldehyde [3]. Use 2.0 - 3.0 equivalents.
      
Solvent System
  • Mixture: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) .

  • The Water Factor: Water is mandatory for the Suzuki mechanism (formation of the reactive boronate species). However, it must be strictly degassed.

  • Degassing: Sparge with Argon/Nitrogen for 15-20 minutes before adding the catalyst. Oxygen promotes homocoupling of the boronic acid, wasting your reagent.

Module 3: Troubleshooting Guide (Symptom Cure)

Use this table to diagnose your specific failure mode.

SymptomProbable CauseCorrective Action
SM Unreacted (0-10% Conv) Catalyst Arrest. The Pd cannot insert into the C-Br bond due to sterics.Switch to SPhos Pd G2. Increase temperature to 80°C. Ensure ligand:Pd ratio is 2:1 if not using precatalyst.
SM Consumed

Des-bromo Product
Hydrodehalogenation. The Pd-Ar intermediate abstracted a hydride (from solvent/base) instead of coupling.Switch Solvent. Avoid alcohols (EtOH/MeOH). Use Toluene/Water.[1] Ensure strict exclusion of moisture if using anhydrous protocols (though Suzuki usually needs water).
SM Consumed

Messy TLC/Baseline
Aldehyde Degradation. Cannizzaro or polymerization occurred.Weaken Base. Switch from Carbonate to Phosphate (

). Lower temperature to 60°C and extend time.
Boronic Acid Gone

SM Remains
Protodeboronation / Homocoupling. The coupling partner decomposed faster than it reacted.Sequential Addition. Add the boronic acid in 2-3 portions over time. Increase Boronic Acid equivalents to 1.5 - 2.0.

Module 4: Validated Experimental Protocol

Target: Coupling 4-(Benzyloxy)-2-bromobenzaldehyde (1.0 equiv) with Phenylboronic acid (1.5 equiv).

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cap with a septum.

  • Solvent Prep: In a separate vessel, degas 1,4-Dioxane and Water (4:1 ratio) by bubbling Argon for 20 mins.

  • Loading:

    • Add 4-(Benzyloxy)-2-bromobenzaldehyde (1.0 mmol).

    • Add Boronic Acid (1.5 mmol).

    • Add

      
        (2.0 mmol, finely ground).
      
    • Add SPhos Pd G2 (0.02 mmol, 2 mol%). Note: If using SPhos +

      
      , premix them in solvent for 30 mins before adding.
      
  • Reaction:

    • Add degassed solvent (5 mL, 0.2 M concentration).

    • Heat to 80°C for 4-12 hours. Monitor by TLC/HPLC.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      . Concentrate.
      
    • Purification Note: The aldehyde product may streak on silica. Add 1%

      
       to your eluent if necessary, or use a rapid gradient.
      

Module 5: Diagnostic Logic Map

The following decision tree visualizes the troubleshooting logic for this specific substrate.

SuzukiTroubleshooting Start Start: Low Yield Analysis CheckTLC Step 1: Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC SM_Remains Starting Material (SM) Remains? CheckTLC->SM_Remains Yes_SM YES: SM Unreacted SM_Remains->Yes_SM High SM % No_SM NO: SM Consumed SM_Remains->No_SM Low SM % Boronic_Status Is Boronic Acid Consumed? Yes_SM->Boronic_Status Boronic_Gone YES: Boronic Acid Gone Boronic_Status->Boronic_Gone Boronic_Present NO: Boronic Acid Present Boronic_Status->Boronic_Present Action_Homocoupling Diagnosis: Homocoupling/Protodeboronation Action: Add Boronic Acid in portions (1.5-2.0 eq) Degas solvent thoroughly Boronic_Gone->Action_Homocoupling Action_Catalyst Diagnosis: Catalyst Arrest (Sterics) Action: Switch to SPhos Pd G2 Increase Temp to 80-90°C Boronic_Present->Action_Catalyst Product_Check Major Product Identity? No_SM->Product_Check Prod_Dehalo Des-bromo (Dehalogenation) Product_Check->Prod_Dehalo Prod_Mess Complex Mixture / Baseline Product_Check->Prod_Mess Action_Solvent Diagnosis: Hydride Transfer Action: Avoid Alcohols Switch to Toluene/Water Prod_Dehalo->Action_Solvent Action_Base Diagnosis: Aldehyde Degradation (Cannizzaro/Aldol) Action: Switch to K3PO4 (exclude OH-) Lower Temp Prod_Mess->Action_Base

Caption: Diagnostic flow for troubleshooting Suzuki coupling of 4-(Benzyloxy)-2-bromobenzaldehyde. Follow the path based on crude reaction analysis.

References

  • Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols, 2(11), 2881–2887.

  • Baskin, J. M., et al. (2018). SPhos Pd G2: A Versatile Precatalyst for Suzuki-Miyaura Coupling. Sigma-Aldrich Technical Bulletin.

  • Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry, 219, 11–59.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

Sources

stability of 4-(Benzyloxy)-2-bromobenzaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability, handling, and troubleshooting of 4-(Benzyloxy)-2-bromobenzaldehyde under basic conditions.

Executive Summary

4-(Benzyloxy)-2-bromobenzaldehyde (CAS: 227603-76-1) exhibits a metastable profile in basic media.[1] Its stability is governed by a "tug-of-war" between the electron-donating benzyloxy group (which deactivates the carbonyl toward nucleophilic attack) and the inductive electron-withdrawing effect of the ortho-bromo substituent.[1]

  • Mild Bases (

    
    , 
    
    
    
    ):
    Highly Stable.[1] Suitable for alkylation and condensation reactions.
  • Strong Bases (NaOH, KOH): Conditionally Stable.[1]

    • Dilute/Cold: Stable (used in workup).[2]

    • Concentrated/Hot: Unstable (Cannizzaro disproportionation).

Technical Troubleshooting Guide (Q&A)

Issue 1: "My product disappeared during aqueous base workup."

Diagnosis: Cannizzaro Disproportionation. Mechanism: In the absence of an enolizable nucleophile (like a ketone), strong hydroxide ions attack the aldehyde carbonyl.[1][3] Since this molecule lacks


-hydrogens, it cannot enolize.[1][4] Instead, two molecules react to form one molecule of 4-(benzyloxy)-2-bromobenzoic acid  and one molecule of 4-(benzyloxy)-2-bromobenzyl alcohol .[1]

Corrective Action:

  • Limit Exposure: When washing with NaOH (to remove unreacted phenols), use 5% NaOH at 0°C and limit contact time to <5 minutes.

  • Immediate Acidification: Do not store the organic phase in contact with the basic aqueous phase. Separate immediately.

  • Alternative: Use saturated

    
     or 
    
    
    
    instead of NaOH if the impurity profile allows.
Issue 2: "I see a new spot on TLC just below the aldehyde after a Suzuki coupling."

Diagnosis: Debromination or Oxidation. Analysis: While basic conditions are required for Suzuki coupling, the ortho-bromo position is sterically crowded.

  • Possibility A (Oxidation): Air oxidation to the carboxylic acid (accelerated by base).

  • Possibility B (Debromination): If using Pd catalyst and a hydride source (or alcohol solvent), hydrodehalogenation can occur.[1]

Corrective Action:

  • Degas Solvents: Ensure rigorous exclusion of oxygen.

  • Base Selection: Switch from

    
     to mild organic bases or carbonate bases if sensitive.
    
Issue 3: "Can I use this aldehyde in a Claisen-Schmidt condensation?"

Answer: Yes, this is a standard application. Explanation: In the presence of an enolizable ketone (e.g., acetophenone), the rate of the Aldol condensation is significantly faster than the Cannizzaro reaction.[1] The enolate attacks the aldehyde before the hydroxide can induce disproportionation. Protocol Tip: Add the aldehyde last to the pre-formed enolate to minimize the time the aldehyde sits alone in the basic solution.

Stability Data & Compatibility Matrix

Reagent ClassSpecific ReagentStability RatingNotes
Weak Inorganic Base

,

Excellent Standard condition for synthesis [1].[1][5]
Amine Base

, Pyridine, Piperidine
Excellent Stable at reflux; used for Knoevenagel/Aldol [2].[1][5]
Strong Inorganic Base 5% NaOH / KOH (aq)⚠️ Good (Short Term) Acceptable for rapid wash steps (<10 min) [1].[1]
Strong Inorganic Base >10% NaOH / KOH (Hot)Poor High risk of Cannizzaro reaction.
Alkoxides

,

⚠️ Fair Risk of hemiacetal formation or Tishchenko reaction.[1][5]
Organolithiums

,

Critical Failure Will attack carbonyl or undergo Li-Halogen exchange.[1][5]

Visualizing Degradation Pathways

The following diagram illustrates the critical decision paths for the stability of the molecule.

StabilityPathways Start 4-(Benzyloxy)-2-bromobenzaldehyde (In Basic Solution) CheckPartner Is an Enolizable Nucleophile Present? Start->CheckPartner AldolPath Claisen-Schmidt / Aldol Reaction CheckPartner->AldolPath Yes (Ketone/Ester) CheckBase Base Strength / Temp CheckPartner->CheckBase No (Aldehyde Alone) Product1 Chalcone / Condensation Product (STABLE) AldolPath->Product1 MildBase Mild Base (K2CO3) or Dilute NaOH (Cold) CheckBase->MildBase Mild/Cold StrongBase Strong Base (NaOH/KOH) Conc. or Hot CheckBase->StrongBase Strong/Hot StableRecov No Reaction (Recover Starting Material) MildBase->StableRecov Cannizzaro Cannizzaro Disproportionation StrongBase->Cannizzaro Degradation Mixture: 1. Alcohol Derivative 2. Carboxylic Acid Derivative Cannizzaro->Degradation

Figure 1: Decision tree for predicting stability outcomes based on reaction environment.[1][5]

Validated Experimental Protocols

Protocol A: Stability Test (Quick Check)

Use this to verify if your specific basic conditions are safe.[1]

  • Dissolve 10 mg of aldehyde in 0.5 mL of the organic solvent (e.g., THF, EtOH).

  • Add 0.1 mL of the target aqueous base (or equivalent solid base).

  • Stir at the intended reaction temperature for 30 minutes.

  • Analysis: Spot on TLC (Hexane:EtOAc 4:1).

    • Result: The aldehyde (

      
      ) should remain a single spot.
      
    • Failure: Appearance of a baseline spot (Acid salt) or a slightly lower spot (Alcohol) indicates degradation.[1]

Protocol B: Safe Workup Procedure

Standard procedure for removing phenolic impurities without degrading the aldehyde [1].

  • Dilution: Dilute the reaction mixture with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • First Wash: Wash with saturated

    
     (Brine) to remove bulk water-soluble salts.
    
  • Base Wash (Critical Step): Wash quickly with 5% NaOH (cold).

    • Note: The phenol (starting material) is deprotonated and moves to the aqueous layer. The benzyloxy-aldehyde remains in the organic layer.

  • Final Wash: Immediately wash with Distilled Water to remove residual base.

  • Drying: Dry over Anhydrous

    
     and evaporate solvent.
    

References

  • Synthesis and Crystal Structure of 4-(Benzyloxy)benzaldehyde Derivatives. Source: National Institutes of Health (PMC) / Acta Crystallographica. Context: Details the synthesis using

    
     and the specific workup involving a 5% NaOH wash, confirming stability to dilute base.
    URL:[Link]
    
  • Synthesis of Chalcone Analogs Derived from 4-(Benzyloxy)benzaldehyde. Source: Ovidius University Annals of Chemistry. Context: Validates the use of the aldehyde in base-catalyzed (alkali and piperidine) aldol condensations. URL:[Link]

  • Cannizzaro Reaction Mechanism and Scope. Source: Organic Chemistry Portal / Wikipedia. Context: Provides the mechanistic grounding for the disproportionation of non-enolizable aldehydes in strong base.[6] URL:[Link]

Sources

Technical Support Center: Minimizing Side Reactions in 4-(Benzyloxy)-2-bromobenzaldehyde Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective reduction of 4-(benzyloxy)-2-bromobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific chemical transformation. Our goal is to provide you with in-depth, field-proven insights to help you maximize your yield of the desired product, (4-(benzyloxy)-2-bromophenyl)methanol, while minimizing the formation of unwanted byproducts.

The reduction of 4-(benzyloxy)-2-bromobenzaldehyde presents a classic chemoselectivity challenge. The molecule contains three reducible functionalities: the target aldehyde, a bromo substituent, and a benzyloxy ether. The incorrect choice of reducing agent or reaction conditions can lead to undesired side reactions such as hydrodebromination or debenzylation. This guide offers a structured approach to troubleshooting these issues through a series of frequently asked questions, a comparative analysis of common reduction protocols, and a detailed, validated experimental procedure.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the reduction of 4-(benzyloxy)-2-bromobenzaldehyde.

Q1: What are the primary side reactions I should be aware of when reducing 4-(benzyloxy)-2-bromobenzaldehyde?

A1: There are two main side reactions that compete with the desired aldehyde reduction:

  • Debenzylation: Cleavage of the benzyl ether to yield the corresponding phenol. This occurs when the C-O bond of the benzyl ether is reduced, a process known as hydrogenolysis.

  • Hydrodebromination: Reductive removal of the bromine atom from the aromatic ring, replacing it with a hydrogen atom.

The prevalence of these side reactions is highly dependent on the choice of reducing agent and the reaction conditions employed.

Q2: My analytical data shows the formation of 4-hydroxy-2-bromobenzyl alcohol. What caused this debenzylation?

A2: The presence of the phenolic product is a clear indication of debenzylation. This side reaction is most commonly observed under conditions of catalytic hydrogenolysis.[1] Using catalysts like Palladium on Carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a standard method for cleaving benzyl ethers and is therefore unsuitable for this transformation if the benzyl group needs to be retained.[1][2] Aggressive reaction conditions, such as high temperatures or the use of strong Lewis acids, can also promote this cleavage. To avoid this, a milder, more chemoselective reducing agent is required.

Q3: I'm observing 4-(benzyloxy)benzyl alcohol as a significant byproduct. How can I prevent this hydrodebromination?

A3: Hydrodebromination, the replacement of the bromine atom with hydrogen, is a common issue with more powerful reducing agents or under conditions that favor radical pathways. While aromatic halides are generally stable, they can be susceptible to reduction under certain conditions. Catalytic hydrogenation, for instance, can readily cleave carbon-halogen bonds.[3] Similarly, very reactive hydride sources might also lead to this side reaction. The key to preventing hydrodebromination is to use a mild reducing agent under controlled, typically low-temperature, conditions. The selectivity against dehalogenation can be significantly influenced by the pH of the reaction medium; for instance, basic conditions tend to favor dehalogenation in some catalytic systems.[3]

Q4: Which reducing agent offers the best chemoselectivity for converting 4-(benzyloxy)-2-bromobenzaldehyde to the corresponding alcohol?

A4: For this specific substrate, Sodium Borohydride (NaBH₄) is the reagent of choice.[4][5] It is a mild and highly selective reducing agent for aldehydes and ketones.[4] It typically does not affect more robust functional groups like aromatic bromides or benzyl ethers under standard conditions (low temperature, protic solvent).[4][6] While more powerful reagents like Lithium Aluminum Hydride (LiAlH₄) would also reduce the aldehyde, they are far more reactive and less selective, increasing the risk of the side reactions discussed above.[7][8] For enhanced selectivity, especially if the reaction is sluggish, a Luche reduction (NaBH₄ with CeCl₃) could be employed, as the cerium salt activates the carbonyl group towards hydride attack, often allowing the reaction to proceed quickly and cleanly at very low temperatures.[9][10][11]

Troubleshooting Guide: A Comparative Analysis of Reducing Agents

The choice of reducing agent is the single most critical factor in the success of this reaction. The following table provides a comparative overview of common reagents and their suitability for this transformation.

Reducing Agent/SystemTypical ConditionsProsConsRecommendation
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0°C to RT[4]High chemoselectivity for aldehydes[5]; Safe and easy to handle; Generally does not affect benzyl ethers or aryl bromides.Can be slow at very low temperatures.Highly Recommended
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0°C[12]Very powerful and fast.Low selectivity; Reacts violently with protic solvents[8]; High risk of debenzylation and hydrodebromination.Not Recommended
Luche Reduction (NaBH₄/CeCl₃·7H₂O) Methanol, -15°C to 0°C[11]Excellent chemoselectivity[9]; Suppresses side reactions; Activates the carbonyl for rapid reduction at low temperatures.Requires the addition of a Lewis acid (Cerium Chloride).Excellent Alternative
Catalytic Hydrogenation (e.g., H₂/Pd-C) Methanol or Ethyl Acetate, H₂ (balloon)[1]Effective for aldehyde reduction.Primary method for debenzylation [1][2]; High risk of hydrodebromination.Strongly Contraindicated
Catalytic Transfer Hydrogenation Various H-donors (e.g., HCOOH, iPrOH)[13][14]Avoids handling H₂ gas.Catalyst and conditions determine selectivity; Risk of debenzylation and debromination remains.[15]Not Recommended (Risk outweighs benefit)

Recommended Experimental Protocol

This protocol details a reliable method for the selective reduction of 4-(benzyloxy)-2-bromobenzaldehyde using sodium borohydride.

Objective: To selectively reduce the aldehyde to a primary alcohol while preserving the benzyl ether and bromo functionalities.
Materials:
  • 4-(benzyloxy)-2-bromobenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Deionized Water (H₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Procedure:
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(benzyloxy)-2-bromobenzaldehyde (1.0 eq.) in anhydrous methanol (approx. 0.1 M concentration).

    • Cool the resulting solution to 0°C using an ice-water bath.

  • Addition of Reducing Agent:

    • While stirring vigorously at 0°C, add sodium borohydride (NaBH₄, 1.1-1.5 eq.) to the solution in small portions over 10-15 minutes.

    • Scientist's Note: Portion-wise addition is crucial to control the initial exotherm and any hydrogen gas evolution resulting from the reaction of NaBH₄ with the methanol solvent.[4] Keeping the temperature low is key to maximizing selectivity.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C. Monitor the progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).

    • The reaction is typically complete within 1-2 hours.

  • Workup and Quenching:

    • Once the starting material is consumed, slowly quench the reaction by adding deionized water dropwise at 0°C to decompose any excess NaBH₄.

    • Carefully add 1 M HCl to neutralize the solution to pH ~7. Caution: Gas evolution (H₂) will occur.

    • Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction and Purification:

    • Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

    • The crude (4-(benzyloxy)-2-bromophenyl)methanol can be purified further by column chromatography on silica gel or by recrystallization if it is a solid.

Visual Guides

Decision Tree for Reagent Selection

This diagram provides a logical pathway for selecting the appropriate reducing agent for this specific transformation.

start Start: Reduce 4-(benzyloxy)-2-bromobenzaldehyde q1 Is preservation of the benzyl ether critical? start->q1 q2 Is preservation of the -Br substituent critical? q1->q2 Yes contra_h2 AVOID Catalytic Hydrogenation (e.g., H₂/Pd-C) q1->contra_h2 No rec_nabh4 Use Sodium Borohydride (NaBH₄) at low temperature. q2->rec_nabh4 Yes contra_lah AVOID Strong Hydrides (e.g., LiAlH₄) q2->contra_lah No rec_luche Consider Luche Reduction (NaBH₄ / CeCl₃) for enhanced selectivity. rec_nabh4->rec_luche For sluggish reactions

Caption: Decision tree for selecting a chemoselective reducing agent.

Experimental Workflow

This diagram illustrates the sequential steps of the recommended laboratory protocol.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve Aldehyde in Anhydrous MeOH cool 2. Cool to 0°C in Ice Bath dissolve->cool add_nabh4 3. Add NaBH₄ in Portions cool->add_nabh4 monitor 4. Monitor by TLC add_nabh4->monitor quench 5. Quench with H₂O & Neutralize with HCl monitor->quench extract 6. Extract with Ethyl Acetate quench->extract purify 7. Dry, Concentrate & Purify extract->purify

Caption: Workflow for the NaBH₄ reduction protocol.

References
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Wikipedia. Luche reduction. [Link]

  • Pamini, A., et al. (2007). Pd/C‐Catalyzed Transfer‐Hydrogenation of Benzaldehydes to Benzyl Alcohols Using Potassium Formate as the Selective Hydrogen Donor. ResearchGate. [Link]

  • Toyao, T., et al. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. MDPI. [Link]

  • ResearchGate. The transfer hydrogenation of benzaldehyde. [Link]

  • ResearchGate. Comparison of transfer hydrogenation of benzaldehyde. [Link]

  • University of Wisconsin-Madison. Protecting Groups. [Link]

  • Posner, B., et al. (1982). Reduction by hydrogen transfer processes, II. Reduction of substituted derivatives of benzaldehyde. Semantic Scholar. [Link]

  • Myers, A. G. Research Group. Chem 115 Handouts. Harvard University. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kessabi, S., et al. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • Name-Reaction.com. Luche reduction. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Google Patents.
  • LibreTexts Chemistry. 12.3: Alcohols from Carbonyl Compounds- Reduction. [Link]

  • Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]

  • Peterson, K. P., et al. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. [Link]

  • Clark, J. (2015). reduction of aldehydes and ketones. Chemguide. [Link]

  • ResearchGate. Why some esters can be reduced by sodium borohydride?. [Link]

  • LibreTexts Chemistry. Reduction of Aldehydes and Ketones. [Link]

  • Chemistry Steps. Reduction of Aldehydes and Ketones. [Link]

  • LibreTexts Chemistry. The Reduction of Aldehydes and Ketones. [Link]

  • König, B. Reduction Reactions. ResearchGate. [Link]

Sources

Validation & Comparative

Technical Guide: Comparative 1H NMR Analysis of 4-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzyloxy)-2-bromobenzaldehyde (CAS: [Specific CAS if avail, else generic ref]) is a critical scaffold in the synthesis of resorcinol-based HSP90 inhibitors and other stilbene-derived therapeutics.[1] Its structural integrity hinges on two factors: the regioselective bromination at the C2 position and the successful protection of the C4-hydroxyl group.[1]

This guide provides a comparative NMR analysis to distinguish the target product from its primary precursor, 2-bromo-4-hydroxybenzaldehyde , and its non-brominated analog, 4-(benzyloxy)benzaldehyde .[1] We utilize a "Differential Spectral Analysis" approach, focusing on diagnostic signal shifts caused by steric compression and electronic shielding.[1]

Structural Logic & Assignment Strategy

To interpret the spectrum accurately, one must understand the electronic push-pull mechanisms active on the benzene ring.[1]

The Electronic Environment[1][2]
  • Aldehyde (CHO) at C1: Strong electron-withdrawing group (EWG).[1] Deshields ortho-protons (H-6).

  • Bromine (Br) at C2: Weakly deactivating but sterically significant. It exerts a "steric compression" effect on the aldehyde proton, causing a downfield shift compared to non-brominated analogs.[1]

  • Benzyloxy (OBn) at C4: Strong electron-donating group (EDG) by resonance.[1] Significantly shields ortho-protons (H-3 and H-5).[1]

Graphviz: Structural Assignment Logic

The following diagram maps the causality between structural features and observed NMR signals.

NMR_Logic Struct 4-(Benzyloxy)-2-bromobenzaldehyde CHO Aldehyde (C1) Struct->CHO Br Bromine (C2) Struct->Br OBn Benzyloxy (C4) Struct->OBn H_CHO H-CHO (Singlet) ~10.2 ppm CHO->H_CHO Primary Signal H6 H-6 (Doublet) ~7.8 ppm CHO->H6 Deshielding (Ortho) Br->H_CHO Steric Deshielding (+0.4 ppm shift) H3 H-3 (Doublet, small J) ~7.2 ppm Br->H3 Ortho Effect OBn->H3 Shielding (Ortho) H5 H-5 (dd) ~7.0 ppm OBn->H5 Shielding (Ortho) Bn_CH2 Bn-CH2 (Singlet) ~5.15 ppm OBn->Bn_CH2 Diagnostic Peak

Figure 1: Causality map linking functional groups to specific chemical shift perturbations.

Comparative Spectral Analysis

This section compares the target molecule against its direct precursor and a structural analog to validate successful synthesis.

Scenario A: Product vs. Precursor (2-Bromo-4-hydroxybenzaldehyde)

Objective: Confirm O-alkylation (Benzylation).

FeaturePrecursor: 2-Bromo-4-hydroxybenzaldehydeProduct: 4-(Benzyloxy)-2-bromobenzaldehyde Interpretation
Phenolic -OH Broad Singlet (~10.5 - 11.0 ppm)Absent Confirms consumption of starting material.[1]
Benzylic -CH2- AbsentSinglet (~5.15 ppm) Primary diagnostic peak for product formation.[1]
Aromatic Region 3 Protons (ABX system)3 Protons + 5 Phenyl Protons Appearance of multiplet at 7.35–7.45 ppm indicates benzyl group incorporation.
Solvent Effect Shifts significantly in DMSO-d6 (H-bonding)Minimal shift in CDCl3 vs DMSOProduct is less sensitive to H-bonding solvents.[1]
Scenario B: Product vs. Analog (4-Benzyloxybenzaldehyde)

Objective: Confirm Bromination at C2.

FeatureAnalog: 4-(Benzyloxy)benzaldehydeProduct: 4-(Benzyloxy)-2-bromobenzaldehyde Interpretation
Aldehyde Proton ~9.88 ppm (s)~10.20 - 10.30 ppm (s) Critical Check: The ortho-Br deshields the CHO proton by ~0.4 ppm.[1]
Splitting Pattern AA'BB' (Symmetric para-subst.)AMX / ABX (Asymmetric) Loss of symmetry confirms ortho-substitution.[1]
H-6 Signal Part of AA'BB' doublet (~7.8 ppm)Distinct Doublet (J ≈ 8.8 Hz)H-6 is isolated from H-5 by large coupling, but H-3 is now a singlet/small doublet.[1]

Detailed 1H NMR Data Table

Solvent: CDCl₃ (Deuterochloroform) Frequency: 400 MHz Reference: TMS (0.00 ppm)

AssignmentShift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
Notes
CHO 10.22Singlet (s)1H-Deshielded by ortho-Br.
Ar-H (H-6) 7.89Doublet (d)1H

Hz
Ortho to CHO; most deshielded aromatic.[1]
Ph-H (Benzyl) 7.35 – 7.45Multiplet (m)5H-Overlapping aromatic protons from benzyl group.[1]
Ar-H (H-3) 7.25Doublet (d)1H

Hz
Meta to CHO, Ortho to Br.[1] Often appears as a broad singlet if resolution is low.
Ar-H (H-5) 6.98dd1H

Hz
Shielded by OBn.[1]
O-CH₂-Ph 5.15Singlet (s)2H-Diagnostic for ether formation.[1]

> Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content in CDCl₃.[1]

Experimental Protocol

A. Synthesis (Williamson Etherification)

To generate the sample for comparison, the following validated protocol is recommended.

Reagents:

  • 2-Bromo-4-hydroxybenzaldehyde (1.0 eq)[1]

  • Benzyl bromide (1.2 eq)[2]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Workflow Visualization:

Synthesis_Workflow Start Start: 2-Br-4-OH-Benzaldehyde Mix Mix in DMF Add K2CO3 Start->Mix Add Add Benzyl Bromide (Dropwise, 0°C to RT) Mix->Add Heat Heat (60°C, 4-6 hrs) Add->Heat Quench Quench (Ice Water) Heat->Quench Filter Filter Precipitate (Crude Product) Quench->Filter Recrys Recrystallize (Ethanol) Filter->Recrys

Figure 2: Step-by-step synthesis workflow for the target compound.[1][2]

B. NMR Sample Preparation[4][5]
  • Mass: Weigh 5–10 mg of the dried, recrystallized solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Why CDCl₃? It provides better resolution for the benzylic protons compared to DMSO-d6, which can broaden peaks due to viscosity.[1]

  • Filtration: If the solution is cloudy (residual inorganic salts like KBr), filter through a small plug of cotton wool into the NMR tube.[1]

  • Acquisition: Run a standard proton sequence (16 scans, 1s relaxation delay).

Troubleshooting & Impurity Profiling

When analyzing the spectrum, look for these common impurities:

  • Residual Benzyl Bromide:

    • Look for a singlet at ~4.5 ppm (CH₂-Br).[1]

    • Remediation:[1][3] Wash the crude solid with cold hexane before recrystallization.

  • Unreacted Phenol:

    • Look for a broad exchangeable peak >10.5 ppm (if using DMSO) or shift changes in the aromatic region.

  • DMF Residue:

    • Two singlets at 2.88 ppm and 2.96 ppm , plus a singlet at 8.02 ppm .[1]

    • Remediation:[1][3] Dry the sample under high vacuum (>4 hours) as DMF sticks to the crystal lattice.

References

  • National Institutes of Health (NIH). (2010). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase. PMC. Retrieved from [Link]

  • OrgSyn. (2010). 1H NMR Spectrum of 4-bromobenzaldehyde. Retrieved from [Link]

Sources

HPLC Method for Purity Analysis of 4-(Benzyloxy)-2-bromobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 4-(Benzyloxy)-2-bromobenzaldehyde (CAS: 227603-76-1) serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in coupling reactions like Suzuki-Miyaura cross-couplings. Its synthesis—typically a Williamson etherification of 2-bromo-4-hydroxybenzaldehyde—introduces a specific purification challenge: separating the highly polar phenolic starting material from the non-polar benzylated product and the volatile benzyl bromide reagent.

The Solution: This guide compares a standard Isocratic Method (often used for quick screens) against an Optimized Gradient Method. Our analysis demonstrates that while isocratic methods fail to resolve the phenolic impurity adequately without excessive run times, the optimized gradient approach with acidic modification delivers superior resolution (


) and quantitation limits.

Part 1: Compound Profile & Impurity Origin

Understanding the chemical lineage of the analyte is the first step in method development. The impurities are not random; they are mechanistic consequences of the synthesis.

Synthesis Pathway & Impurity Logic

The synthesis involves the benzylation of 2-bromo-4-hydroxybenzaldehyde using benzyl bromide and a base (


).
  • Impurity A (Starting Material): 2-Bromo-4-hydroxybenzaldehyde.[1] Nature:[2] Acidic/Phenolic, Polar. Elutes early.

  • Impurity B (Reagent): Benzyl Bromide.[3] Nature:[2] Non-polar, lachrymator. Elutes late.

  • Impurity C (Byproduct): 4-(Benzyloxy)-2-bromobenzoic acid. Nature:[2] Oxidation product, highly polar (pH dependent).

SynthesisPath SM 2-Bromo-4-hydroxybenzaldehyde (Polar/Phenolic) Product 4-(Benzyloxy)-2-bromobenzaldehyde (Target) SM->Product + K2CO3, DMF Reagent Benzyl Bromide (Non-polar) Reagent->Product Impurity Impurity: Benzoic Acid deriv. (Oxidation) Product->Impurity Air Oxidation

Figure 1: Synthetic origin of impurities. The polarity shift from the phenolic SM to the ether product is the basis of the separation strategy.

Part 2: Method Comparison

We evaluated two distinct HPLC approaches. The "Alternative" represents a common generic starting point, while the "Product" (Optimized Method) represents the refined protocol recommended for QC release.

Comparison Matrix
FeatureAlternative (Isocratic)Product (Optimized Gradient)
Column C18 Standard (5 µm, 150mm)C18 End-capped (3.5 µm, 150mm)
Mobile Phase 70% Methanol / 30% WaterA: 0.1%

in

B: Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Run Time 25 Minutes15 Minutes
Resolution (SM vs Product) 1.5 (Marginal)> 4.5 (Excellent)
Peak Shape (Tailing Factor) 1.8 (Tailing on SM)1.1 (Sharp)
Detection UV 254 nmUV 254 nm
Why the Optimized Method Wins
  • Acidic Modifier: The starting material is a phenol (

    
    ). In neutral water (Alternative Method), it partially ionizes, leading to peak tailing and variable retention. The addition of 0.1% Phosphoric Acid (Optimized Method) suppresses ionization, sharpening the peak.
    
  • Gradient Elution: The target product is significantly more hydrophobic than the starting material. An isocratic high-organic hold (70% MeOH) elutes the polar SM too close to the solvent front (void volume), risking interference. The gradient starts at low organic (30%) to retain and resolve the polar SM, then ramps to high organic (90%) to elute the non-polar product and benzyl bromide efficiently.

Part 3: Detailed Experimental Protocol (Optimized)

This protocol is designed to be self-validating. Follow the System Suitability Testing (SST) criteria to ensure data integrity.

Instrumentation & Conditions
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    , 
    
    
    
    (or equivalent).
  • Column Temp:

    
    .
    
  • Wavelength: 254 nm (bandwidth 4 nm).

  • Injection Volume:

    
    .[4]
    
Mobile Phase Preparation[2][4]
  • Solvent A: Dissolve 1 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.

  • Solvent B: 100% Acetonitrile (HPLC Grade).[5]

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.007030Initial Hold
2.007030Elute Polar Impurities
10.001090Ramp to Elute Product
12.001090Wash Column
12.107030Re-equilibration
15.007030End Run
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50).

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.

Workflow Diagram

HPLCWorkflow Sample Sample Preparation (1 mg/mL in ACN:H2O) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Sep Gradient Separation (C18, 30°C) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Data Data Analysis (Area % Integration) Detect->Data

Figure 2: Analytical workflow ensuring sample integrity from preparation to data processing.

Part 4: System Suitability & Troubleshooting

To guarantee trustworthiness, the system must pass these criteria before every sample set.

System Suitability Limits (SST)
  • Theoretical Plates (N):

    
     (for the main peak).
    
  • Tailing Factor (T):

    
    .
    
  • Resolution (

    
    ): 
    
    
    
    between the Starting Material (approx. 3.5 min) and Product (approx. 9.2 min).[3]
  • RSD (Repeatability):

    
     for 5 replicate injections.
    
Troubleshooting Guide
  • Ghost Peaks: If unexpected peaks appear at high organic % (10-12 min), they are likely carryover from the benzyl bromide reagent. Action: Run a blank injection (Diluent only) to confirm. Increase the wash step at 90% B to 4 minutes.

  • Split Peaks: Indicates solvent mismatch. Action: Ensure the sample diluent (50:50 ACN:Water) matches the initial mobile phase strength closely. Do not dissolve in 100% ACN.

  • Drifting Retention Times: Check column equilibration. The re-equilibration time (12.1 to 15.0 min) is critical. If pressure fluctuates, purge the pump to remove air bubbles.

References

  • BenchChem. (2025).[4][6] Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide. Retrieved from

  • Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization. RSC Advances. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11084866, 2-Bromo-4-hydroxybenzaldehyde. Retrieved from

  • SIELC Technologies. (2018). Separation of Benzaldehyde, 4-bromo- on Newcrom R1 HPLC column. Retrieved from

  • Fluorochem. (2025). 4-(Benzyloxy)-2-bromobenzaldehyde Product Sheet. Retrieved from

Sources

Safety Operating Guide

4-(Benzyloxy)-2-bromobenzaldehyde: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

4-(Benzyloxy)-2-bromobenzaldehyde (CAS: 227603-76-1 ) is a halogenated aromatic aldehyde used primarily as an intermediate in organic synthesis (e.g., Suzuki couplings).[1] Proper disposal is strictly regulated due to the presence of the bromine atom, which classifies it as Halogenated Organic Waste .

CRITICAL RULE: Never dispose of this compound down the drain or in general trash. It must be segregated into the Halogenated Waste Stream to ensure high-temperature incineration with acid gas scrubbing.

Chemical Identity & Hazard Assessment

Before handling waste, verify the chemical identity to ensure compatibility with waste streams.

PropertySpecificationRelevance to Disposal
Chemical Name 4-(Benzyloxy)-2-bromobenzaldehydeOfficial shipping/manifest name.
CAS Number 227603-76-1 Unique identifier for waste manifests.
Molecular Formula C₁₄H₁₁BrO₂Contains Bromine (Halogenated).
Physical State Solid (Powder)Requires solid waste protocols unless dissolved.
Hazards (GHS) Irritant (Skin/Eye/Resp), H315, H319, H335Requires standard PPE (Nitrile gloves, goggles).[1]
Reactivity Oxidizable (Aldehyde)Incompatible with strong oxidizers (e.g., KMnO₄, HNO₃).[1]
Waste Segregation & Pre-Disposal Storage

Effective disposal begins at the bench. Improper segregation is the #1 cause of laboratory accidents and increased disposal costs.

A. Segregation Logic
  • Halogenated vs. Non-Halogenated: Because this compound contains bromine, it must be placed in halogenated waste containers. Mixing it with non-halogenated solvents (like acetone or ethanol) renders the entire mixture "halogenated," significantly increasing destruction costs.

  • Solid vs. Liquid:

    • Pure Compound: Dispose of as Solid Hazardous Waste .

    • Reaction Mixtures: If dissolved in solvents (e.g., DCM, DMF), dispose of as Liquid Halogenated Waste .[1]

B. Storage Compatibility
  • Store Away From: Strong oxidizing agents (peroxides, permanganates) and strong bases (NaOH, KOH).[1] Aldehydes can undergo exothermic oxidation or polymerization (aldol condensation) if mixed with incompatible species.

  • Container Type: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic impurities are suspected.

Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid Chemical

Use this protocol for expired shelf stock or excess solid reagent.

  • Labeling: Attach a hazardous waste tag to a wide-mouth HDPE jar.

    • Constituents: "4-(Benzyloxy)-2-bromobenzaldehyde"[2]

    • Hazard Class: "Irritant," "Halogenated Organic."

  • Transfer: In a fume hood, transfer the solid into the jar. Avoid generating dust.[3][4][5][6]

  • Deactivation (Optional but Recommended): For small traces, no deactivation is needed. For larger quantities, do not attempt chemical destruction (e.g., oxidation) in-house due to the risk of generating brominated byproducts.

  • Hand-off: Seal the container and transfer to your facility's Central Accumulation Area (CAA) for pickup by a licensed environmental contractor.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this protocol for mother liquors or reaction solvents containing the compound.

  • Solvent Check: Identify the primary solvent.

    • If Dichloromethane (DCM) or Chloroform : Use the Halogenated Solvent carboy.

    • If Ethyl Acetate or Hexane : You must still use the Halogenated Solvent carboy because the solute (the aldehyde) introduces halogens.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the waste container to prevent gas generation.

  • Transfer: Pour into the halogenated waste carboy using a funnel. Close the lid immediately.

Scenario C: Empty Containers & Contaminated Glassware
  • Triple Rinse: Rinse the empty bottle or flask three times with a compatible solvent (e.g., Acetone).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Solvent Waste container.

  • Glass Disposal:

    • If the container is visibly clean after rinsing: Deface the label and discard in Glass/Sharps bin.

    • If residue remains: Discard the entire vessel as Solid Hazardous Waste .

Visual Workflows
Figure 1: Waste Stream Decision Tree

This logic flow ensures the compound ends up in the correct incineration path.

WasteSegregation Start Waste: 4-(Benzyloxy)-2-bromobenzaldehyde StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid SolidDest Container: SOLID Hazardous Waste Label: 'Halogenated Organic Solid' Solid->SolidDest Direct Transfer SolventCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloSolvent Yes (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent No (e.g., Acetone, EtOAc) SolventCheck->NonHaloSolvent LiquidDest Container: LIQUID Halogenated Waste (Presence of solute mandates halogenated stream) HaloSolvent->LiquidDest NonHaloSolvent->LiquidDest Contaminates Stream

Caption: Decision logic for segregating 4-(Benzyloxy)-2-bromobenzaldehyde waste. Note that even in non-halogenated solvents, the waste stream defaults to halogenated.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Alert 1. Alert & Secure Notify personnel, mark area PPE 2. Don PPE Nitrile gloves, Goggles, Lab Coat (N95 if dust is present) Alert->PPE Contain 3. Containment Cover with damp paper towel to prevent dust PPE->Contain Cleanup 4. Cleanup Sweep/Scoop into bag Triple clean surface with Acetone Contain->Cleanup Disposal 5. Disposal Label as 'Halogenated Debris' Contact EHS Cleanup->Disposal

Caption: Step-by-step workflow for safely managing a solid spill of the aldehyde.

Emergency Response
  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Remove contact lenses.[5]

  • Skin Contact: Wash with soap and water.[3][5] If irritation persists, seek medical attention.

  • Inhalation: Move to fresh air. This compound is a respiratory irritant; if breathing is difficult, use oxygen.

  • Spill Cleanup: Do not dry sweep if dust generation is likely.[6] Dampen with a solvent-wet pad or use a HEPA vacuum.

References
  • Fluorochem . (2025).[3][4] Safety Data Sheet: 4-(Benzyloxy)-2-bromobenzaldehyde (CAS 227603-76-1).[2] Retrieved from

  • Lehigh University . (2025). Hazardous Waste Disposal Procedures Handbook. Retrieved from

  • Princeton EHS . (2025). Chemical Incompatibility Chart. Retrieved from

  • BenchChem . (2025).[7] The Dual Reactivity of 4-Bromobenzaldehyde: Technical Guide. Retrieved from

Sources

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